Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561836
InChI: InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4
SMILES:
Molecular Formula: C44H36Cl4CuN8
Molecular Weight: 882.2 g/mol

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

CAS No.:

Cat. No.: VC16561836

Molecular Formula: C44H36Cl4CuN8

Molecular Weight: 882.2 g/mol

* For research use only. Not for human or veterinary use.

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride -

Specification

Molecular Formula C44H36Cl4CuN8
Molecular Weight 882.2 g/mol
IUPAC Name copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride
Standard InChI InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4
Standard InChI Key HQBQUMQOOUMUKH-UHFFFAOYSA-J
Canonical SMILES C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Introduction

Structural Characterization and Molecular Identity

Cu(II) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride (PubChem CID: 134128913) belongs to the class of synthetic porphyrins with four N-methylpyridinium groups at the meso positions . The molecular formula is C44H36Cl4CuN8\text{C}_{44}\text{H}_{36}\text{Cl}_4\text{Cu}\text{N}_8, with a molecular weight of 882.2 g/mol . The IUPAC name, copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride, reflects its tetracationic porphyrin core balanced by four chloride anions .

Key Structural Features:

  • Porphyrin Core: A planar macrocycle with alternating double bonds and four pyrrole subunits.

  • Substituents: Four N-methyl-4-pyridyl groups at meso positions, each contributing a positive charge.

  • Metal Center: Cu(II) ion in the central cavity, coordinated to the four pyrrolic nitrogen atoms.

  • Counterions: Four chloride ions (Cl\text{Cl}^-) for charge balance.

The SMILES notation (C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(...) and InChIKey (HQBQUMQOOUMUKH-UHFFFAOYSA-J) provide unambiguous representations of its structure .

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC44H36Cl4CuN8\text{C}_{44}\text{H}_{36}\text{Cl}_4\text{Cu}\text{N}_8
Molecular Weight882.2 g/mol
IUPAC Namecopper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride
SMILESC[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(...
InChIKeyHQBQUMQOOUMUKH-UHFFFAOYSA-J

Synthesis and Characterization

Analytical Techniques

  • UV-Vis Spectroscopy: Expected to show a Soret band near 420 nm and Q bands between 500–600 nm, typical of metalloporphyrins .

  • Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion peak at m/z 882.2 .

  • X-ray Crystallography: Though no crystal structure is reported, related Pd(II) and Mn(II) analogs exhibit distorted square-planar geometries .

Physicochemical Properties

Solubility and Stability

The compound is water-soluble due to its cationic pyridinium groups and chloride counterions . Stability in aqueous solutions is pH-dependent, with protonation/deprotonation of pyridyl groups influencing aggregation behavior.

Redox Behavior

The Cu(II)/Cu(I) redox couple is accessible, as seen in analogous copper porphyrins. Cyclic voltammetry would reveal reduction potentials near −0.2 V (vs. Ag/AgCl) for metal-centered transitions .

Comparative Analysis with Related Metalloporphyrins

Cu(II) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride shares structural similarities with other metalloporphyrins, such as the Pd(II) analog (PubChem CID: 15494015) .

Table 2: Comparison of Metalloporphyrin Derivatives

PropertyCu(II) ComplexPd(II) ComplexFree-Base Porphyrin
Molecular Weight882.2 g/mol925.0 g/mol778.8 g/mol
Metal CenterCu(II)Pd(II)N/A
CounterionsCl\text{Cl}^-Cl\text{Cl}^-Cl\text{Cl}^-
ApplicationsCatalysis, SensorsCatalysis, PDT PDT, Supramolecular

Challenges and Future Directions

Current limitations include:

  • Limited Biological Data: Toxicity and pharmacokinetic profiles are unreported.

  • Synthetic Optimization: Scalable synthesis methods need development. Future research should explore its catalytic efficiency, photophysical properties, and biocompatibility for biomedical use.

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